molecular formula C13H13N3O B5798957 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone

1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone

Cat. No. B5798957
M. Wt: 227.26 g/mol
InChI Key: SGMMPTPILSUWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone, also known as DMIBEE, is a chemical compound that has been studied for its potential applications in various scientific fields. DMIBEE is a heterocyclic compound that contains both imidazole and benzimidazole rings, and its synthesis method involves the reaction of 2,9-dimethylimidazo[1,2-a]benzimidazole with acetyl chloride. In

Mechanism of Action

The mechanism of action of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways and receptors in the cell. In cancer cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to induce apoptosis by activating the caspase cascade and inhibiting the NF-κB pathway. In neuronal cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to modulate the activity of GABA receptors by binding to the benzodiazepine site.
Biochemical and Physiological Effects:
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been found to inhibit cell proliferation, induce apoptosis, and inhibit the expression of various oncogenes and cytokines. In neuronal cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to enhance the activity of GABA receptors, leading to increased neuronal inhibition and reduced excitability.

Advantages and Limitations for Lab Experiments

1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions and dosages is necessary to ensure accurate and reliable results.

Future Directions

There are several future directions for research on 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone, including the development of new synthetic methods, the exploration of its potential applications in other scientific fields, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone derivatives with improved solubility and bioavailability may lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone involves the reaction of 2,9-dimethylimidazo[1,2-a]benzimidazole with acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to form 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone. The yield of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone can be improved by using a polar solvent such as dimethylformamide or dimethyl sulfoxide.

Scientific Research Applications

1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been studied for its potential applications in various scientific fields, including cancer research, antimicrobial research, and neuroscience research. In cancer research, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antimicrobial research, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. In neuroscience research, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.

properties

IUPAC Name

1-(2,4-dimethylimidazo[1,2-a]benzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-8-12(9(2)17)16-11-7-5-4-6-10(11)15(3)13(16)14-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMMPTPILSUWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=CC=CC=C3N(C2=N1)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone

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